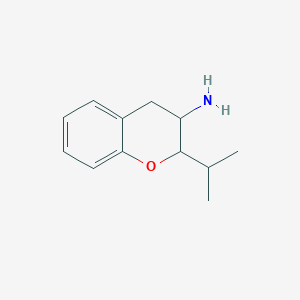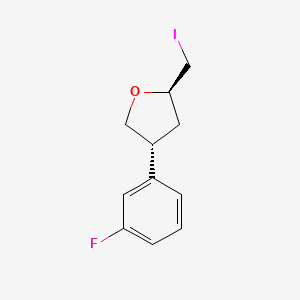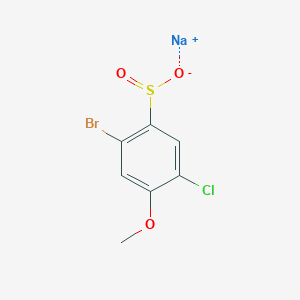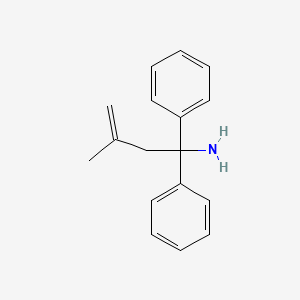![molecular formula C16H23NO5 B13204074 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is a synthetic organic compound with the molecular formula C13H17NO4. It is characterized by the presence of a benzyloxycarbonyl group, an ethoxymethyl group, and a pentanoic acid backbone. This compound is often used in organic synthesis and research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Alkylation: The protected amino acid is then alkylated with ethoxymethyl chloride under basic conditions to introduce the ethoxymethyl group.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the ethoxymethyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modify its structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-{[(Benzyloxy)carbonyl]amino}pentanoic acid: Similar structure but lacks the ethoxymethyl group.
5-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid: Contains a hydroxyl group instead of an ethoxymethyl group.
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: Has a benzoic acid backbone instead of a pentanoic acid backbone.
Uniqueness
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is unique due to the presence of both the benzyloxycarbonyl and ethoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C16H23NO5 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
3-(ethoxymethyl)-5-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-2-21-11-14(10-15(18)19)8-9-17-16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,20)(H,18,19) |
Clé InChI |
SWNQCZLJYBIKDI-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(CCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)

![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)



![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13204058.png)

